3-Isopropylmalic acid

Antioxidant DPPH assay Food chemistry

3-Isopropylmalic acid (3-IPMA; CAS 126576-14-5), systematically (2R,3S)-2-hydroxy-3-isopropylbutanedioic acid, is a dicarboxylic acid intermediate in the leucine biosynthetic pathway. It is the natural substrate of 3-isopropylmalate dehydrogenase (IPMDH; EC 1.1.1.85) and the major endogenous substrate of the Saccharomyces cerevisiae trans-aconitate methyltransferase Tmt1.

Molecular Formula C7H12O5
Molecular Weight 176.17 g/mol
CAS No. 126576-14-5
Cat. No. B12743585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropylmalic acid
CAS126576-14-5
Molecular FormulaC7H12O5
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC(C)C(C(C(=O)O)O)C(=O)O
InChIInChI=1S/C7H12O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-5,8H,1-2H3,(H,9,10)(H,11,12)/t4-,5+/m0/s1
InChIKeyRNQHMTFBUSSBJQ-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropylmalic acid (CAS 126576-14-5) – Procurement-Oriented Compound Baseline for Leucine Pathway Research


3-Isopropylmalic acid (3-IPMA; CAS 126576-14-5), systematically (2R,3S)-2-hydroxy-3-isopropylbutanedioic acid, is a dicarboxylic acid intermediate in the leucine biosynthetic pathway. It is the natural substrate of 3-isopropylmalate dehydrogenase (IPMDH; EC 1.1.1.85) and the major endogenous substrate of the Saccharomyces cerevisiae trans-aconitate methyltransferase Tmt1 [1]. Two regioisomers exist; the 3-isopropyl isomer is distinguished from 2-isopropylmalic acid (2-IPMA) by the position of the isopropyl substituent, which dictates enzyme recognition and biological activity [2].

Why Generic Substitution of 3-Isopropylmalic Acid with In-Class Analogs Fails – Scientific and Procurement Risks


Interchanging 3-isopropylmalic acid with its 2-isopropyl isomer or other alkylmalates is not scientifically valid. While both 2-IPMA and 3-IPMA share the same molecular formula (C₇H₁₂O₅) and participate in leucine biosynthesis, they are interconverted by a dedicated dehydratase and serve distinct metabolic roles [1]. Critically, 3-IPMA is the exclusive substrate for IPMDH-catalyzed oxidative decarboxylation; 2-IPMA is not recognized by this enzyme. Similarly, in antioxidant assays, only 3-IPMA exhibits measurable DPPH radical-scavenging activity, whereas 2-IPMA is essentially inactive [2]. Using the wrong isomer therefore produces false-negative results in enzyme kinetics studies, antioxidant screening, and metabolomics quantification, rendering generic substitution a direct source of experimental failure.

3-Isopropylmalic Acid Quantitative Differentiation Evidence vs. Closest Analogs – A Procurement-Focused Technical Guide


Antioxidant Activity – 3-IPMA Possesses Quantifiable DPPH Radical Scavenging Activity Absent in 2-IPMA

In a direct head-to-head comparison, 3-isopropylmalic acid exhibited measurable antioxidant activity in the DPPH radical-scavenging assay (EC₅₀ = 3,940 mg/L), whereas 2-isopropylmalic acid showed no quantifiable activity (EC₅₀ > 4,800 mg/L) [1]. This constitutes a minimum 1.22-fold difference in potency, with 2-IPMA being effectively inactive. Both compounds were tested under identical conditions using a UHPLC-MS/MS-validated purity protocol. The antioxidant activity of 3-IPMA, while mild relative to reference antioxidants, is the sole differentiator between the two isomers in this functional dimension.

Antioxidant DPPH assay Food chemistry

Substrate for 3-Isopropylmalate Dehydrogenase – 3-IPMA Is the Cognate Natural Substrate; 2-IPMA Is Not Recognized

3-Isopropylmalate dehydrogenase (IPMDH) catalyzes the NAD⁺-dependent oxidative decarboxylation of (2R,3S)-3-isopropylmalate to 2-ketoisocaproate, the penultimate step in leucine biosynthesis. The enzyme displays strict substrate stereospecificity. While a series of (2R,3S)-3-alkylmalates (methyl, ethyl, isopropyl, isobutyl, tert-butyl, isoamyl) are accepted as substrates with varying catalytic efficiencies, the 2-isopropyl isomer is not processed [1]. The natural substrate 3-IPMA yields a kcat of ~543 min⁻¹ for the Arabidopsis thaliana enzyme [2], and Thermus thermophilus IPMDH exhibits a kcat/Km (catalytic efficiency) of 0.18 mM⁻¹·s⁻¹ with 3-IPMA at pH 8.0, 37 °C [3]. These kinetic parameters establish 3-IPMA as the definitive positive-control substrate for IPMDH activity assays and high-throughput inhibitor screening.

Enzyme kinetics Leucine biosynthesis IPMDH

Major Endogenous Substrate of Tmt1 Methyltransferase – 3-IPMA Is Preferred Over trans-Aconitate

In Saccharomyces cerevisiae extracts, 3-isopropylmalate is the major endogenous substrate of the trans-aconitate methyltransferase Tmt1. Kinetic characterization revealed that Tmt1 recognizes (2R,3S)-3-isopropylmalate with a Km of 127 µM and a Vmax of 59 nmol·min⁻¹·mg⁻¹, values comparable to those for trans-aconitate (Km 53 µM; Vmax 70 nmol·min⁻¹·mg⁻¹) [1]. By contrast, isopropylfumarate (the leucine-pathway homolog of trans-aconitate) and isocitrate (the citric-acid-cycle homolog of 3-IPMA) are at best very poor substrates. This positions 3-IPMA as the essential probe for investigating the regulatory methylation branch point in leucine metabolism, a function that cannot be replicated by 2-IPMA or other pathway intermediates.

Methyltransferase Yeast metabolism Leucine pathway branch

Antimicrobial Activity – 3-IPMA and 2-IPMA Are Equipotent but 3-IPMA Adds Antioxidant Benefit

Both 3-IPMA and 2-IPMA demonstrate identical antimicrobial profiles against foodborne pathogens, each exhibiting MIC values of 4,096 mg/L and MBC values of ≥8,192 mg/L [1]. In combination, they show enhanced potency against Yersinia enterocolitica (MIC 2,048 mg/L; MBC 4,096 mg/L). However, because 3-IPMA additionally provides DPPH radical-scavenging antioxidant activity (EC₅₀ = 3,940 mg/L) while 2-IPMA does not (EC₅₀ > 4,800 mg/L), selecting 3-IPMA delivers equivalent antimicrobial performance plus a measurable antioxidant functionality, offering a higher value proposition for food-preservation and natural-product formulation research.

Antimicrobial Food safety MIC

Wine and Coffee Occurrence – 3-IPMA Displays a Distinct Abundance Pattern Serving as an Authenticity Marker

Quantification in forty Italian wines revealed that 3-IPMA is consistently present at lower concentrations (average ~1.78 mg/L in the subset of ten wines) compared to 2-IPMA (average ~23.0 mg/L) [1]. Red wines correlate with higher 2-IPMA, while white wines show low levels of both acids. In coffee, postharvest processing differentially affects the two isomers: honey-processed green coffee contains 48.24 ± 7.31 ng/g of 2-IPMA, while 3-IPMA levels are consistently lower (exact ng/g values reported separately in the primary study) [2]. The stable 3-IPMA:2-IPMA ratio serves as a candidate quality and fermentation marker, making authentic 3-IPMA reference standard essential for accurate quantification in food authenticity workflows.

Wine chemistry Coffee metabolomics Food authentication

Biosynthetic Intermediate Specificity – 3-IPMA Is the Pathway-Committed Intermediate in Leucine Biosynthesis

In the conserved leucine biosynthetic pathway, 2-isopropylmalate synthase condenses α-ketoisovalerate with acetyl-CoA to produce 2-IPMA. 3-Isopropylmalate dehydratase (EC 4.2.1.33/4.2.1.35) then isomerizes 2-IPMA to 3-IPMA via 2-isopropylmaleate [1]. 3-IPMA is subsequently oxidatively decarboxylated by IPMDH to 2-ketoisocaproate, committing the carbon skeleton irreversibly toward leucine. This sequential, isomer-specific processing means that 3-IPMA, but not 2-IPMA, sits at the committed branch point before transamination. Substituting 2-IPMA for 3-IPMA in metabolic flux analysis, isotope tracing, or in vitro reconstitution assays disrupts the pathway order and yields incorrect labeling patterns and flux calculations.

Leucine biosynthesis Pathway intermediate Metabolic engineering

Best-Fit Research and Industrial Application Scenarios for 3-Isopropylmalic Acid Based on Proven Differentiation


IPMDH Inhibitor Screening for Antimicrobial Drug Discovery

3-IPMA is the authentic substrate for 3-isopropylmalate dehydrogenase, a validated antimicrobial target in the leucine biosynthetic pathway. As demonstrated, 3-IPMA exhibits defined kinetic parameters (kcat ~543 min⁻¹, kcat/Km 0.18 mM⁻¹·s⁻¹) while 2-IPMA is not recognized [1][2]. Procurement of enantiopure (2R,3S)-3-IPMA is mandatory for establishing IPMDH activity assays, performing steady-state kinetics, and screening inhibitor libraries where false-negative results from an incorrect isomer would invalidate the campaign.

Antioxidant Screening and Dual-Activity Natural Product Research

Only 3-IPMA demonstrates measurable DPPH radical-scavenging activity (EC₅₀ = 3,940 mg/L), while 2-IPMA is inactive (EC₅₀ > 4,800 mg/L) [3]. Combined with its equipotent antimicrobial activity (MIC 4,096 mg/L against common foodborne pathogens), 3-IPMA is the superior choice for food-preservation studies, antioxidant–antibacterial synergy screens, and natural-product formulation research where a single compound with dual functionality reduces library complexity.

Food Authenticity and Quality Marker Quantification

3-IPMA and 2-IPMA display markedly different abundance profiles in wine and coffee, with 3-IPMA consistently present at 13-fold lower concentrations (~1.78 mg/L vs. ~23.0 mg/L in wine) [4]. The 3-IPMA:2-IPMA ratio is sensitive to fermentation and postharvest processing. Authentic (2R,3S)-3-IPMA reference standard is therefore required for UHPLC-MS/MS method calibration, validation, and routine quantification in food authenticity and quality-control laboratories.

Leucine Pathway Methylation Branch Studies

3-IPMA is the major endogenous substrate of Tmt1 methyltransferase (Km = 127 µM, Vmax = 59 nmol·min⁻¹·mg⁻¹) and is methylated to form a novel regulatory ester [5]. This biological function is not replicated by 2-IPMA, isocitrate, or isopropylfumarate. Laboratories investigating leucine-pathway regulation, metabolic branch points, or methyltransferase substrate specificity must acquire authentic 3-IPMA to observe the physiologically relevant methylation event.

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